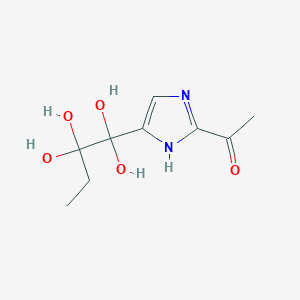

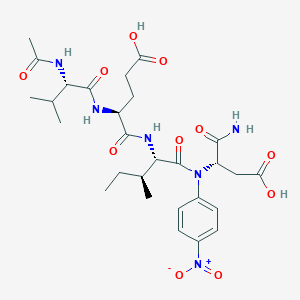

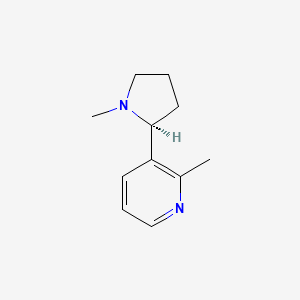

![molecular formula C13H13NaO3 B8065943 sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B8065943.png)

sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate” is known as Zinc Oxide. It is a white, powdery mineral that is insoluble in water. Zinc Oxide is widely used in various industries due to its unique properties, including its ability to protect, soothe, and heal the skin. It is also used in sunscreens, providing both UVA and UVB protection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zinc Oxide can be synthesized through several methods, including:

- This involves the oxidation of zinc vapor in the presence of air. The reaction is as follows:

Direct (American) Process: Zn+O2→ZnO

This method involves the reduction of zinc ore with carbon, followed by the oxidation of the resulting zinc vapor. The reaction is:Indirect (French) Process: ZnCO3→ZnO+CO2

Industrial Production Methods

Industrially, Zinc Oxide is produced using the Direct Process where zinc ore is heated in the presence of carbon, producing zinc vapor, which is then oxidized to form Zinc Oxide. This method is preferred due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

Zinc Oxide undergoes various chemical reactions, including:

Oxidation: Zinc Oxide can be further oxidized to form zinc peroxide.

Reduction: It can be reduced by carbon to form zinc metal.

Substitution: Zinc Oxide reacts with acids to form corresponding zinc salts.

Common Reagents and Conditions

Oxidation: Requires an oxidizing agent like hydrogen peroxide.

Reduction: Requires a reducing agent like carbon at high temperatures.

Substitution: Involves acids such as sulfuric acid or hydrochloric acid.

Major Products

Oxidation: Zinc peroxide.

Reduction: Zinc metal.

Substitution: Zinc sulfate or zinc chloride.

Aplicaciones Científicas De Investigación

Zinc Oxide has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions.

Biology: Employed in the study of cellular processes and as a nutrient in cell culture media.

Medicine: Used in ointments and creams for its antiseptic and astringent properties.

Industry: Utilized in the production of rubber, ceramics, and glass.

Mecanismo De Acción

Zinc Oxide exerts its effects through several mechanisms:

Skin Protection: Forms a protective barrier on the skin, reflecting and scattering UV radiation.

Antiseptic Action: Inhibits the growth of bacteria by disrupting their cell membranes.

Astringent Properties: Causes contraction of body tissues, reducing inflammation and irritation.

Comparación Con Compuestos Similares

Similar Compounds

Titanium Dioxide: Another compound used in sunscreens for its UV protection properties.

Magnesium Oxide: Used in similar applications but has different chemical properties.

Uniqueness

Zinc Oxide is unique due to its combination of antiseptic, astringent, and UV protective properties, making it highly versatile in various applications .

Propiedades

IUPAC Name |

sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWDZCORIHHOPO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

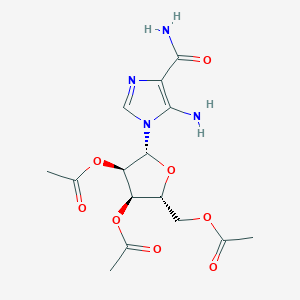

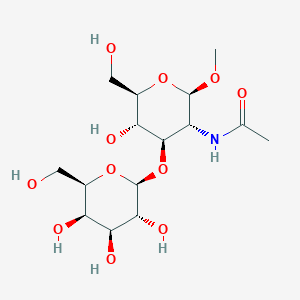

![[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B8065862.png)

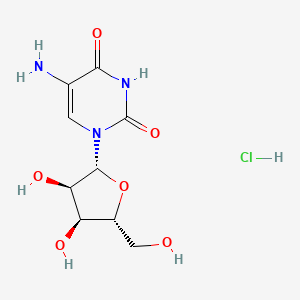

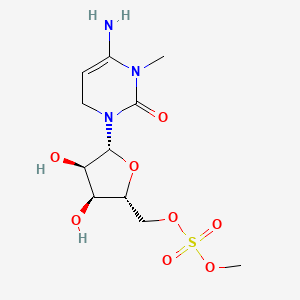

![2-[[1-Oxo-3-(4-pentylphenyl)prop-2-enyl]amino]benzoic acid](/img/structure/B8065881.png)

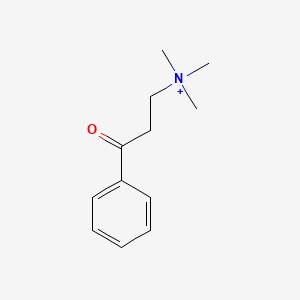

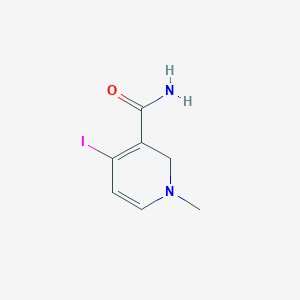

![6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B8065886.png)

![trisodium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate](/img/structure/B8065906.png)

![octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B8065957.png)